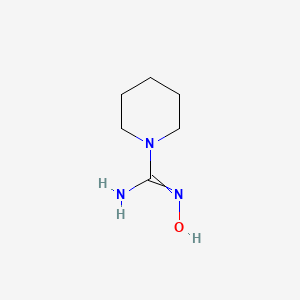
N-hydroxy-1-piperidinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-hydroxy-1-piperidinecarboximidamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hydroxycarbamimidoyl-piperidine typically involves the reaction of piperidine with hydroxycarbamimidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of hydroxycarbamimidoyl-piperidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
N-hydroxy-1-piperidinecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert hydroxycarbamimidoyl-piperidine to its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxycarbamimidoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of hydroxycarbamimidoyl-piperidine.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学研究应用
N-hydroxy-1-piperidinecarboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are investigated for their potential as therapeutic agents in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of hydroxycarbamimidoyl-piperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific derivative and its intended application.
相似化合物的比较
N-hydroxy-1-piperidinecarboximidamide can be compared with other piperidine derivatives, such as:
Piperine: Known for its bio-enhancing properties and use in traditional medicine.
Piperidine: The parent compound, widely used in organic synthesis and medicinal chemistry.
Piperidinone: Another derivative with applications in drug development and chemical synthesis.
This compound is unique due to its specific functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions and interact with biological targets, making it a valuable tool in scientific research and industrial applications.
生物活性
N-hydroxy-1-piperidinecarboximidamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to explore its mechanisms of action, therapeutic potential, and specific applications in treating different diseases.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by the presence of a hydroxylamine functional group attached to a piperidine ring. This structural feature is crucial for its biological activity, particularly in interactions with metalloproteinases and other enzymes.
Research indicates that this compound exhibits inhibitory activity against several key biological targets:
- Matrix Metalloproteinases (MMPs) : These enzymes are involved in the degradation of extracellular matrix components and play a role in cancer metastasis and tissue remodeling. Inhibition of MMPs by this compound may contribute to its anti-cancer properties .
- Lysine-specific Demethylase 1 (LSD1) : This enzyme is implicated in the regulation of gene expression through histone modification. Inhibition of LSD1 can lead to reactivation of tumor suppressor genes, making it a target for cancer therapy .
- Human Epidermal Growth Factor Receptor 2 (HER2) : Overexpression of HER2 is associated with aggressive forms of breast cancer. Compounds that inhibit HER2 signaling pathways can potentially reduce tumor growth .
Biological Activities
The compound has demonstrated various biological activities, which are summarized in the following table:
Case Studies and Research Findings
Several studies have evaluated the therapeutic potential of this compound:
- Cancer Therapy : A study highlighted its role as an MMP inhibitor, demonstrating that treatment with this compound led to decreased invasion and migration of cancer cells in vitro. Animal models further supported these findings, showing reduced tumor growth when treated with this compound .
- Antiviral Research : In vitro studies indicated that this compound exhibits potent antiviral effects against HIV. The mechanism involves inhibition of viral replication at multiple stages, making it a candidate for further development as an antiviral agent .
- Antimicrobial Activity : Research has shown that this compound possesses significant antibacterial properties, particularly against drug-resistant strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .
属性
CAS 编号 |
29044-24-4 |
|---|---|
分子式 |
C6H13N3O |
分子量 |
143.19 g/mol |
IUPAC 名称 |
N'-hydroxypiperidine-1-carboximidamide |
InChI |
InChI=1S/C6H13N3O/c7-6(8-10)9-4-2-1-3-5-9/h10H,1-5H2,(H2,7,8) |
InChI 键 |
WDKQNCOJYGKYPL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=NO)N |
手性 SMILES |
C1CCN(CC1)/C(=N/O)/N |
规范 SMILES |
C1CCN(CC1)C(=NO)N |
同义词 |
N-(N-hydroxyamidino)piperidine NHAP-N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















